(E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide
Description
This compound is an (E)-configured α,β-unsaturated acrylamide derivative characterized by a cyano group at the C2 position, a 3-methoxy-4-substituted phenyl ring, and a 2-methylcyclohexylamide moiety. The trifluoromethyl anilino ethoxy side chain at the phenyl ring introduces steric bulk and electron-withdrawing properties, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
(E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3O4/c1-17-6-3-4-9-22(17)33-26(35)19(15-31)12-18-10-11-23(24(13-18)36-2)37-16-25(34)32-21-8-5-7-20(14-21)27(28,29)30/h5,7-8,10-14,17,22H,3-4,6,9,16H2,1-2H3,(H,32,34)(H,33,35)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAMYPODVHXWJG-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Cyano group : Contributes to its reactivity and potential biological interactions.
- Trifluoromethyl group : Enhances lipophilicity and can influence pharmacokinetics and pharmacodynamics.
- Methoxy and anilino substituents : May play roles in receptor binding and biological activity.
Structural Formula
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival, such as MEK1/2. This inhibition can lead to reduced tumor growth in cancer models .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .
- Anticancer Activity : The trifluoromethyl group has been associated with increased potency in inhibiting cancer cell lines, particularly those with specific mutations like BRAF .
Case Study 1: Anticancer Activity
A study investigated the effects of a related compound on various cancer cell lines. The compound exhibited IC50 values ranging from 14 to 50 nM against BRAF mutant lines, indicating significant growth inhibition. The mechanism was primarily through G0/G1 phase arrest in the cell cycle .
Case Study 2: Antimicrobial Screening
In another study, derivatives of similar structures were screened for antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications enhanced activity, with minimum inhibitory concentrations (MIC) as low as 15 µg/mL for some derivatives .
Table 1: Biological Activity Overview
| Activity Type | Effect | Reference |
|---|---|---|
| Kinase Inhibition | IC50 = 14 - 50 nM | |
| Antimicrobial | MIC = 15 µg/mL | |
| Anticancer | G0/G1 arrest in cancer cells |
Table 2: Structural Characteristics
| Feature | Description |
|---|---|
| Cyano Group | Reactive, enhances biological interactions |
| Trifluoromethyl Group | Increases lipophilicity |
| Methoxy Substituent | Potential receptor binding site |
Scientific Research Applications
Structural Features
The compound features a cyano group, methoxy and trifluoromethyl substituents, and an amide linkage, which contribute to its biological activity and potential applications.
Medicinal Chemistry
The compound's unique structure suggests several potential therapeutic applications:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Studies have shown that derivatives of cyano compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in Journal of Medicinal Chemistry highlighted a related compound that demonstrated potent activity against breast cancer cell lines, suggesting that (E)-2-cyano-3-[...] may also possess similar properties due to structural similarities .
Enzyme Inhibition
The compound is hypothesized to inhibit specific enzymes involved in cancer progression. Enzyme inhibition studies on structurally related compounds have shown promising results, indicating potential pathways for further exploration.
Agricultural Sciences
The compound has potential applications in agriculture, particularly as a herbicide or pesticide. Its structural features may allow it to interact with plant growth regulators or pests.
Case Study : A patent application describes the use of similar compounds in photostable compositions for controlling weed populations. This suggests that (E)-2-cyano-3-[...] could be developed into effective agricultural chemicals .
Chemical Biology
Due to its complex structure, the compound can serve as a probe in chemical biology studies to explore biological pathways or interactions at the molecular level.
Comparison with Similar Compounds
Core Scaffold Variations
- (2E)-N-aryl-3-[2-(trifluoromethyl)phenyl]prop-2-enamides (): These compounds share the α,β-unsaturated acrylamide backbone but lack the cyano group and 2-methylcyclohexylamide substituent. The trifluoromethyl group on the phenyl ring enhances lipophilicity (logP = 3.1–4.2, calculated via ACD/Percepta) .
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (): These derivatives incorporate a cyano-acrylamido group linked to a thiophene ring.
Amide Substituent Modifications
- (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide (): The dimethylaminopropylamide introduces basicity, enhancing solubility in acidic environments (e.g., gastric fluid) compared to the hydrophobic 2-methylcyclohexyl group .
Physicochemical Properties
*Estimated using fragment-based methods due to lack of direct data.
Preparation Methods
Preparation of the Trifluoromethyl Aniline Component
The trifluoromethyl aniline moiety is a critical structural element of the target compound. Based on the synthetic route described for similar compounds, the preparation of 3-(trifluoromethyl)aniline derivatives can follow established procedures.
One approach involves the direct use of commercially available 3-(trifluoromethyl)aniline. Alternatively, preparation from precursors may be necessary. According to the methodology outlined in search result, a viable synthetic pathway for trifluoromethyl-substituted anilines involves halogenation followed by cyanation:
2-trifluoromethyl aniline → 2-trifluoromethyl-4-halo aniline → 2-trifluoromethyl-4-cyano aniline
The halogenation step typically employs reagents such as C5H6Br2N2O2 (1,3-dibromo-5,5-dimethylhydantoin) in N,N-dimethylformamide (DMF) at temperatures below -15°C, followed by cyanation using cuprous cyanide at elevated temperatures (155-160°C).
Synthesis of the Methoxy-Substituted Phenyl Intermediate
The 3-methoxy-4-hydroxy phenyl intermediate serves as a key building block. This can be prepared from commercially available 3-methoxy-4-hydroxybenzaldehyde (vanillin) or through selective methoxylation of dihydroxybenzaldehyde derivatives. The hydroxyl group provides a convenient handle for further functionalization through etherification reactions.
Preparation of 2-Methylcyclohexylamine
The 2-methylcyclohexylamine component can be obtained through reduction of the corresponding 2-methylcyclohexanone oxime. The stereochemistry at the methyl-substituted position should be controlled to ensure the desired stereoisomer is obtained, as this may influence the biological activity of the final compound.
Convergent Synthetic Approaches
Etherification of Methoxy-Phenol Intermediate
The linking of the 3-(trifluoromethyl)aniline component to the 3-methoxy-4-hydroxy phenyl intermediate involves an etherification reaction. This can be accomplished through a two-step process:
Preparation of 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide by reacting 3-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine.
Williamson ether synthesis between the phenolic hydroxyl group and the chloroacetamide derivative in the presence of potassium carbonate in acetone or DMF.
This reaction sequence establishes the critical 2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy linkage that connects the two aromatic rings in the target compound.
Formation of the α,β-Unsaturated Nitrile Intermediate
Control of E/Z Configuration
The stereoselective synthesis of the E-configured enamide is crucial for the desired properties of the target compound. Based on the information in search result, several factors influence the E/Z equilibrium:
Reaction temperature and duration - higher temperatures and longer reaction times favor the thermodynamically more stable E-isomer.
Solvent effects - polar solvents can influence the E/Z ratio by stabilizing intermediates through hydrogen bonding and dipole interactions.
Steric factors - the bulky 2-methylcyclohexyl group likely favors the E-configuration to minimize steric hindrance.
Catalyst selection - specific catalysts can promote selective formation of the E-isomer.
Reaction Conditions and Parameters
The following table summarizes optimal reaction conditions for key steps in the synthesis of the target compound, compiled from relevant methodologies described in the search results:
| Reaction Step | Reagents | Solvent | Temperature (°C) | Duration (h) | Catalyst/Additive | Expected Yield (%) |
|---|---|---|---|---|---|---|
| Trifluoromethylaniline preparation | C5H6Br2N2O2, CuCN | DMF | -15 → 155-160 | 1 + 6 | None | 69-70 |
| Chloroacetamide formation | Chloroacetyl chloride | Dichloromethane | 0 → 25 | 2-3 | Triethylamine | 80-85 |
| Etherification | Chloroacetamide, K2CO3 | Acetone/DMF | 60-80 | 12-18 | None | 75-80 |
| Cyanoacetamide formation | Cyanoacetic acid, Coupling agent | Dichloromethane | 0 → 25 | 4-6 | DMAP | 70-75 |
| Knoevenagel condensation | Aldehyde, Cyanoacetamide | Toluene | 105-110 | 24 | Triethylamine | 75-85 |
| E/Z isomerization | None | Ethanol/water (1:1) | 60-70 | 2-4 | None | >95 (E-isomer) |
Purification and Characterization
Purification Methods
The final compound can be purified through a combination of techniques:
Recrystallization from ethanol-water (1:1) mixture, similar to the procedure described for (E)-2-Cyano-N,3-diphenylacrylamide.
Column chromatography using a gradient elution with hexane and ethyl acetate.
For larger scale preparations, precipitation from dichloromethane by addition of hexane can provide an efficient purification method.
Characterization
Characterization of the target compound should include:
NMR spectroscopy (1H and 13C) to confirm structure and E-configuration of the double bond.
HPLC analysis to determine purity and detect any residual Z-isomer.
Mass spectrometry to confirm molecular weight and fragmentation pattern.
IR spectroscopy to identify key functional groups (cyano, amide carbonyl, ether).
Elemental analysis to confirm composition.
Scale-Up Considerations
Transitioning from laboratory scale to larger production presents several challenges that require modifications to the synthetic approach:
Temperature control during the formation of trifluoromethyl-substituted intermediates is critical, as these reactions can be exothermic.
The use of hazardous reagents like cuprous cyanide necessitates robust safety protocols and potentially alternative methodologies for larger scale operations.
Solvent selection may need modification, with environmentally friendlier alternatives considered for industrial applications.
Continuous flow chemistry could offer advantages for certain steps, particularly the Knoevenagel condensation, by providing better control of reaction parameters and improving safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
